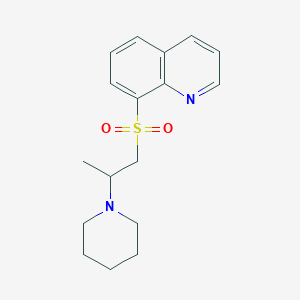
8-(2-Piperidin-1-ylpropylsulfonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-Piperidin-1-ylpropylsulfonyl)quinoline, also known as PSQ, is a chemical compound that belongs to the class of sulfonyl quinolines. PSQ has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. In
Wirkmechanismus
The mechanism of action of 8-(2-Piperidin-1-ylpropylsulfonyl)quinoline is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways that are involved in the progression of diseases. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, a critical enzyme involved in DNA replication and cell division. In Alzheimer's disease, this compound has been shown to inhibit the activity of beta-secretase, an enzyme responsible for the production of amyloid-beta plaques.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS), which are responsible for oxidative stress and cellular damage. This compound has also been shown to increase the levels of glutathione, a critical antioxidant that protects cells from oxidative damage. In addition, this compound has been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
8-(2-Piperidin-1-ylpropylsulfonyl)quinoline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity and high selectivity towards target enzymes and signaling pathways. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its full potential and mechanism of action are not yet fully understood. In addition, this compound has limited solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
For the development of 8-(2-Piperidin-1-ylpropylsulfonyl)quinoline include exploring its use in combination therapy, investigating its potential in other neurodegenerative disorders, and developing this compound analogs with improved properties.
Synthesemethoden
8-(2-Piperidin-1-ylpropylsulfonyl)quinoline is synthesized through a multistep process that involves the reaction of 2-chloroquinoline with piperidine and subsequent sulfonylation with 1,3-propane sultone. The final product is obtained by recrystallization and purification. The synthesis method of this compound is well-established and has been reported in several scientific journals.
Wissenschaftliche Forschungsanwendungen
8-(2-Piperidin-1-ylpropylsulfonyl)quinoline has shown promising results in various scientific research studies. It has been studied for its potential therapeutic applications in cancer, Alzheimer's disease, and other neurodegenerative disorders. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta plaques, which are responsible for the progression of the disease.
Eigenschaften
Molekularformel |
C17H22N2O2S |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
8-(2-piperidin-1-ylpropylsulfonyl)quinoline |
InChI |
InChI=1S/C17H22N2O2S/c1-14(19-11-3-2-4-12-19)13-22(20,21)16-9-5-7-15-8-6-10-18-17(15)16/h5-10,14H,2-4,11-13H2,1H3 |
InChI-Schlüssel |
DNDGLAABZUMJHF-UHFFFAOYSA-N |
SMILES |
CC(CS(=O)(=O)C1=CC=CC2=C1N=CC=C2)N3CCCCC3 |
Kanonische SMILES |
CC(CS(=O)(=O)C1=CC=CC2=C1N=CC=C2)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone](/img/structure/B270265.png)
![1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione](/img/structure/B270269.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B270270.png)
![Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270273.png)




![N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270284.png)

![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)

![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)